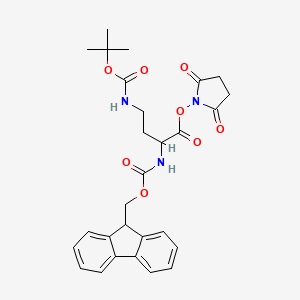

2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

説明

2,5-ジオキソピロリジン-1-イル (S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-4-((tert-ブトキシカルボニル)アミノ)ブタノエートは、ペプチド合成で頻繁に使用される複雑な有機化合物です。 この化合物は、フルオレニルメチルオキシカルボニル(Fmoc)基とtert-ブトキシカルボニル(Boc)基を含む独自の構造によって特徴付けられます。 これらはどちらも、有機合成において保護基として一般的に使用されます。

特性

分子式 |

C28H31N3O8 |

|---|---|

分子量 |

537.6 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |

InChI |

InChI=1S/C28H31N3O8/c1-28(2,3)38-26(35)29-15-14-22(25(34)39-31-23(32)12-13-24(31)33)30-27(36)37-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)(H,30,36) |

InChIキー |

MDMVPESGWBSLND-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

2,5-ジオキソピロリジン-1-イル (S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-4-((tert-ブトキシカルボニル)アミノ)ブタノエートの合成は、通常、複数のステップを含みます。

アミノ基の保護: アミノ基は、FmocおよびBoc基を使用して保護され、不要な反応を防ぎます。

カップリング反応: 保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などの試薬を使用してカップリングされます。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの手法を使用して精製されます。

工業生産方法

工業的な環境では、この化合物の生産には、自動化されたペプチド合成装置が使用される場合があります。 これにより、プロセスが合理化され、高い純度と収率が確保されます。 大規模反応器と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が一般的です。

化学反応の分析

反応の種類

酸化: この化合物は、特にフルオレニルメチルオキシカルボニル基で酸化反応を起こす可能性があります。

還元: 還元反応は、構造内のカルボニル基を標的とすることができます。

置換: 求核置換反応は、さまざまな位置で発生する可能性があり、特に保護基が関与している場合に発生します。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。

還元剤: 水素化アルミニウムリチウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。

置換試薬: アミンやチオールなどの求核剤。

主な生成物

これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってカルボン酸が得られる可能性があり、還元によってアルコールが生成される可能性があります。

科学的研究の応用

化学

化学では、この化合物はペプチドやその他の複雑な分子の合成における中間体として使用されます。 その保護基は、選択的な反応に不可欠です。

生物学

生物学的研究では、タンパク質相互作用や酵素機構を研究するために使用されます。 この化合物の構造により、スクリーニング目的のペプチドライブラリーを作成できます。

医学

医学では、ペプチドベースの薬剤の開発に使用されます。 アミノ基を保護する能力は、治療用ペプチドの合成において貴重です。

工業

工業部門では、さまざまな化学物質や材料の生産に使用されます。 ペプチド合成におけるその役割は、製薬業界にとって重要です。

作用機序

類似の化合物との比較

類似の化合物

Fmoc-Lys(Boc)-OH: FmocとBocの保護基を持つ別の化合物。

Boc-Lys(Fmoc)-OH: 構造は似ていますが、保護基が逆になっています。

Fmoc-Gly-OH: Fmoc基のみを持つより単純な化合物。

独自性

2,5-ジオキソピロリジン-1-イル (S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-4-((tert-ブトキシカルボニル)アミノ)ブタノエートの独自性は、その二重の保護基にあります。 これにより、合成用途において汎用性が高まります。 その構造により、選択的な反応が可能になり、複雑なペプチド合成において貴重です。

類似化合物との比較

Similar Compounds

Fmoc-Lys(Boc)-OH: Another compound with Fmoc and Boc protecting groups.

Boc-Lys(Fmoc)-OH: Similar structure but with reversed protecting groups.

Fmoc-Gly-OH: A simpler compound with only the Fmoc group.

Uniqueness

The uniqueness of 2,5-Dioxopyrrolidin-1-yl (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate lies in its dual protecting groups, which provide versatility in synthetic applications. Its structure allows for selective reactions, making it valuable in complex peptide synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。